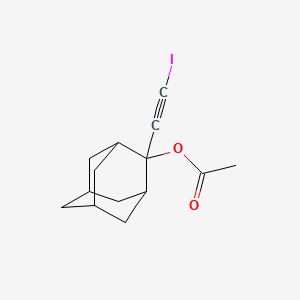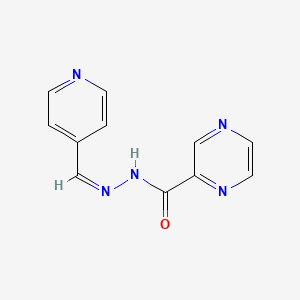
N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide, also known as HPCH, is a chemical compound with potential biomedical applications. It is a hydrazone derivative of pyrazinecarboxylic acid and has been synthesized through various methods. HPCH has been the subject of scientific research due to its potential to act as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide is not fully understood, but research has shown that it can interact with various cellular targets, including DNA and proteins. N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide has been shown to induce DNA damage and inhibit the activity of certain enzymes involved in cancer cell growth. Additionally, N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide has been shown to interact with proteins involved in the formation of amyloid beta peptides, leading to their inhibition.
Biochemical and Physiological Effects:
N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of amyloid beta peptide formation. Additionally, N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide has been shown to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide in lab experiments include its potential to act as a therapeutic agent for various diseases and its ability to interact with various cellular targets. However, the limitations of using N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
For research on N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide include further studies on its mechanism of action, toxicity, and potential therapeutic applications. Additionally, research could focus on the development of N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide derivatives with improved efficacy and reduced toxicity. Overall, N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully understand its potential.
Métodos De Síntesis
N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide can be synthesized through various methods, including the reaction of 3-hydroxybenzaldehyde with 2-pyrazinecarbohydrazide in the presence of a catalyst. Another method involves the reaction of 2-pyrazinecarbohydrazide with 3-hydroxybenzaldehyde in ethanol under reflux conditions. The synthesized compound can be purified through recrystallization.
Aplicaciones Científicas De Investigación
N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide has been studied for its potential to act as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Research has shown that N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide can inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide has been shown to have neuroprotective effects and can inhibit the formation of amyloid beta peptides, which are associated with Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(Z)-(3-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-10-3-1-2-9(6-10)7-15-16-12(18)11-8-13-4-5-14-11/h1-8,17H,(H,16,18)/b15-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWXVKRRPSGIJP-CHHVJCJISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N\NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-(3-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(acetylamino)phenyl]-5-nitro-2-furamide](/img/structure/B5911069.png)
![3-chloro-N'-[1-(5-nitro-2-furyl)ethylidene]benzohydrazide](/img/structure/B5911076.png)
![N'-[(5-bromo-2-furyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911077.png)
![N'-(2-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911078.png)

![N'-(3-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911109.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911117.png)






![4-(4-chlorophenyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B5911167.png)